molecular formula C18H12F3NO5S B3124656 Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate CAS No. 320417-59-2

Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate

Cat. No. B3124656
CAS RN: 320417-59-2
M. Wt: 411.4 g/mol
InChI Key: HSFHIBZTLAZMFJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H12F3NO5S and its molecular weight is 411.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bioactive Heterocyclic Compounds

Furan and thiophene derivatives, including those structurally related to Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate, are critical in the design of bioactive molecules. These compounds have been found to possess antiviral, antitumor, antimycobacterial, and antiparkinsonian activities due to their structural features. Specifically, the incorporation of furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogs has demonstrated significant bioactivity, making them valuable in drug development and therapeutic applications (Ostrowski, 2022).

Environmental and Material Chemistry

Thiophene and its analogs have been studied for their environmental impact, particularly in terms of their potential carcinogenicity and interaction with other chemicals in the environment. Studies on thiophene analogs of known carcinogens have provided insights into their biological and chemical behavior, contributing to the understanding of environmental carcinogenicity (Ashby et al., 1978).

Moreover, the catalytic conversion of plant biomass to furanic derivatives, including those related to the compound , highlights the importance of such chemicals in developing sustainable sources for polymers, functional materials, and fuels. This research aligns with green chemistry principles, emphasizing the conversion of renewable resources into valuable chemical products (Chernyshev et al., 2017).

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis routes for compounds like Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate are of significant interest in organic chemistry. Studies on the synthesis of related furan and thiophene derivatives provide valuable insights into developing novel compounds with enhanced bioactivity or material properties. For instance, research on xylan derivatives and their application potential demonstrates the versatility of such compounds in creating new biopolymer ethers and esters with specific functionalities (Petzold-Welcke et al., 2014).

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway is a key method for forming carbon–carbon bonds, and it is particularly notable for its mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to its downstream effects, which include the formation of new organic compounds through carbon–carbon bond formation .

Pharmacokinetics

As a reagent in suzuki–miyaura coupling reactions, its bioavailability would be primarily determined by its chemical properties and the conditions of the reaction .

Result of Action

The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds . This can be a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

properties

IUPAC Name

methyl 3-[5-[[4-(trifluoromethoxy)phenyl]carbamoyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO5S/c1-25-17(24)15-12(8-9-28-15)13-6-7-14(26-13)16(23)22-10-2-4-11(5-3-10)27-18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFHIBZTLAZMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120773
Record name Methyl 3-[5-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-furanyl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320417-59-2
Record name Methyl 3-[5-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-furanyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320417-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[5-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-furanyl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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